molecular formula C13H18N2O3S B599057 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde CAS No. 1197193-37-5

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde

Cat. No.: B599057
CAS No.: 1197193-37-5
M. Wt: 282.358
InChI Key: FDYJNLLUGIQENA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a piperazine ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the benzaldehyde core using reagents such as methylsulfonyl chloride.

    Coupling Reaction: The final step involves coupling the piperazine ring with the sulfonated benzaldehyde under appropriate conditions, often using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid.

    Reduction: 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1-piperazinyl)-4-(methylthio)benzaldehyde: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid: Oxidized form of the compound.

Uniqueness

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde is unique due to its combination of a piperazine ring and a methylsulfonyl group, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)13-9-12(19(2,17)18)4-3-11(13)10-16/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJNLLUGIQENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700180
Record name 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-37-5
Record name 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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